2-Chloro-4-(methylsulfonyl)pyrimidine is a heterocyclic compound characterized by its pyrimidine ring, which contains a chlorine atom and a methylsulfonyl group. The molecular formula is C₅H₅ClN₂O₂S, and it has a molecular weight of 192.62 g/mol. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its unique structural properties and biological activities.
The chemical behavior of 2-Chloro-4-(methylsulfonyl)pyrimidine can be explored through several reactions:
2-Chloro-4-(methylsulfonyl)pyrimidine exhibits notable biological activities, including:
Several synthesis methods have been developed for 2-Chloro-4-(methylsulfonyl)pyrimidine, including:
The applications of 2-Chloro-4-(methylsulfonyl)pyrimidine span various domains:
Interaction studies have shown that 2-Chloro-4-(methylsulfonyl)pyrimidine interacts with various biological targets:
Several compounds share structural similarities with 2-Chloro-4-(methylsulfonyl)pyrimidine. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Chloro-2-(methylsulfonyl)pyrimidine | 97229-11-3 | 0.90 |
4,6-Dichloro-2-methylsulfonylpyrimidine | 4489-34-3 | 0.87 |
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine | 1353973-60-0 | 0.85 |
4-Chloro-6-methyl-2-(methylsulfonyl)pyrimidine | 55329-22-1 | 0.90 |
4-Methyl-2-(methylthio)pyrimidine | 61044-96-0 | 0.72 |
The uniqueness of 2-Chloro-4-(methylsulfonyl)pyrimidine lies in its specific combination of functional groups and structural configuration, which contributes to its distinct biological activity and potential applications compared to these similar compounds.